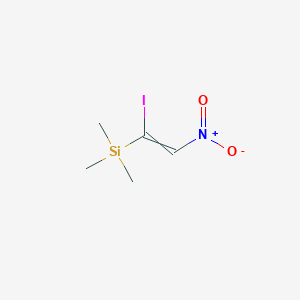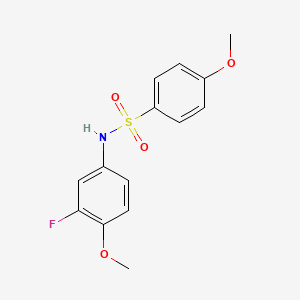![molecular formula C11H11NO3 B12631542 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one CAS No. 938446-26-5](/img/structure/B12631542.png)
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is a chemical compound belonging to the aromatic group of compounds. It is characterized by its light-yellow crystalline appearance and distinct smell . This compound is widely used in various fields, including pharmaceuticals and industrial applications.
準備方法
The synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one can be achieved through several methods. One common synthetic route involves the Henry reaction, where benzaldehyde reacts with nitroethane . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol. The product can be purified by recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol .
化学反応の分析
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminium hydride (LAH), sodium borohydride, or Raney nickel. This reduction converts the compound into 1-phenyl-2-aminopropane, which is another name for amphetamine.
Hydrolysis: The nitro group can be hydrolyzed to form phenylacetone using reagents like hydrogen peroxide and potassium carbonate.
科学的研究の応用
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of medications like Adderall, which is used to treat ADHD and narcolepsy.
Chemistry: The compound is employed in various organic synthesis reactions due to its reactivity and versatility.
Industrial Applications: It is used in the production of certain resins and polymers.
作用機序
The mechanism of action of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one involves its reduction to 1-phenyl-2-aminopropane (amphetamine). This compound acts on the central nervous system by increasing the release of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and focus . The molecular targets include the dopamine and norepinephrine transporters, which are inhibited by amphetamine, resulting in increased levels of these neurotransmitters in the synaptic cleft .
類似化合物との比較
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
Phenyl-2-nitropropene: This compound has a similar structure and is also used in the synthesis of amphetamines.
3,4-Methylenedioxy-1-phenyl-2-nitropropene: This compound is used in the synthesis of MDMA (ecstasy) and has similar reactivity.
特性
CAS番号 |
938446-26-5 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
1-[4-(3-nitroprop-1-en-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H11NO3/c1-8(7-12(14)15)10-3-5-11(6-4-10)9(2)13/h3-6H,1,7H2,2H3 |
InChIキー |
IACRNMJTNNLVJQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




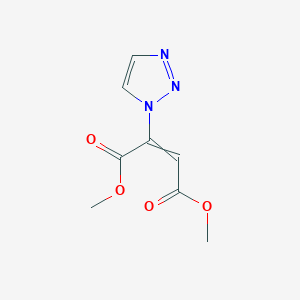
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
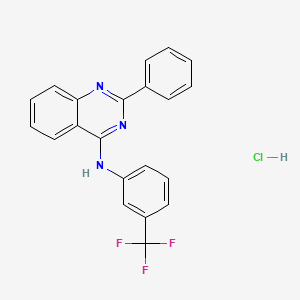
![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)
![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)

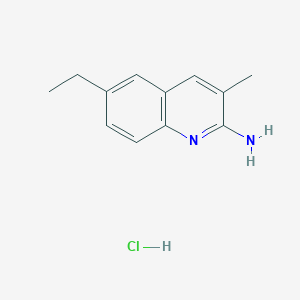
![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
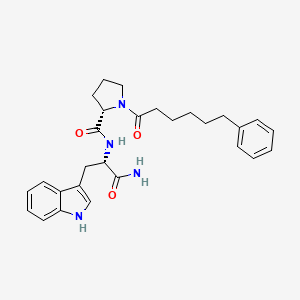
![3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol](/img/structure/B12631519.png)
